molecular formula C21H19NO5 B11200825 2-Ethoxy-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

2-Ethoxy-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B11200825
M. Wt: 365.4 g/mol
InChI Key: KYNMYCOHFRJRKM-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that combines an isoquinoline moiety with an ester functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves the esterification of the corresponding acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The process can be summarized as follows:

    Starting Materials: 3-methylphenylacetic acid, isoquinoline-4-carboxylic acid, and ethanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is unique due to its combination of an isoquinoline moiety with an ester functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C21H19NO5/c1-3-26-19(23)13-27-21(25)18-12-22(15-8-6-7-14(2)11-15)20(24)17-10-5-4-9-16(17)18/h4-12H,3,13H2,1-2H3

InChI Key

KYNMYCOHFRJRKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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